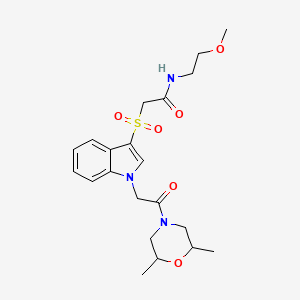

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide

Description

Properties

IUPAC Name |

2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O6S/c1-15-10-24(11-16(2)30-15)21(26)13-23-12-19(17-6-4-5-7-18(17)23)31(27,28)14-20(25)22-8-9-29-3/h4-7,12,15-16H,8-11,13-14H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEFDNQNCQFWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide , with CAS number 894022-03-8, is a complex organic molecule characterized by its diverse functional groups, including an indole moiety, a sulfonyl group, and a morpholino ring. This structural complexity suggests potential biological activities that merit further exploration.

Molecular Structure

The molecular formula for this compound is with a molecular weight of approximately 497.6 g/mol. The presence of various functional groups contributes to its potential reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H31N3O5S |

| Molecular Weight | 497.6 g/mol |

| CAS Number | 894022-03-8 |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the fields of oncology and inflammation. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including those structurally related to our compound. For instance, compounds exhibiting indole and sulfonamide functionalities have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity

A study evaluated the cytotoxic effects of related indole derivatives against various cancer cell lines. The findings revealed that certain derivatives demonstrated significant growth inhibition:

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-468 | 4.03 | Inhibition of Akt phosphorylation |

| Compound B | MCF-7 | 12.2 | Induction of apoptosis |

| Compound C | MDA-MB-468 | 2.94 | Synergistic effect with gefitinib |

Notably, compound B showed a higher apoptotic rate compared to gefitinib, indicating its potential as a therapeutic agent in breast cancer treatment .

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to our target have demonstrated inhibition of key inflammatory mediators.

The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and other inflammatory pathways:

| Compound | COX Inhibition | Other Targets |

|---|---|---|

| Compound D | COX-2 | TNF-α inhibition |

| Compound E | COX-1/COX-2 | 5-LOX inhibition |

Research indicates that compounds exhibiting dual COX-2/5-LOX inhibitory activity may provide enhanced therapeutic benefits in treating inflammatory diseases .

Interaction Studies

Understanding the interaction between our compound and biological targets is crucial for optimizing its therapeutic efficacy. Preliminary studies suggest that it may interact with specific enzymes and receptors involved in cancer progression and inflammation.

Binding Affinity

Molecular docking studies have been conducted to predict the binding affinity of our compound to various targets:

| Target | Binding Affinity (kcal/mol) |

|---|---|

| COX-2 | -9.5 |

| PI3Kβ | -8.7 |

These interactions indicate that the compound could effectively modulate these pathways, providing a basis for its potential use in drug development .

Scientific Research Applications

Phosphodiesterase Inhibition

One of the primary applications of this compound is as a phosphodiesterase-4 (PDE4) inhibitor . PDE4 is an enzyme involved in the metabolism of cyclic adenosine monophosphate (cAMP), which plays a crucial role in inflammatory responses. Inhibition of PDE4 can lead to reduced inflammation and has been explored for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study : A study demonstrated that PDE4 inhibitors exhibit significant anti-inflammatory effects in murine models of asthma, highlighting the potential of compounds like 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide for respiratory diseases .

Cancer Therapy

The compound's unique structure allows it to interact with various biological targets, making it a candidate for cancer therapy. Its ability to induce apoptosis in cancer cells has been noted in preliminary studies.

Case Study : Research on similar indole-based compounds has shown promising results in inhibiting tumor growth by targeting specific signaling pathways associated with cancer cell proliferation .

Environmental Applications

Beyond medicinal chemistry, this compound may also have applications in environmental science , particularly in the development of agents for pollutant degradation or remediation processes due to its reactive functional groups.

Preparation Methods

Preparation of 1-(2-Chloroethyl)-2,6-Dimethylmorpholine

The 2,6-dimethylmorpholine moiety is synthesized via cyclization of 2-amino-1,5-pentanediol with dimethylamine under acidic conditions, followed by chlorination using thionyl chloride (SOCl₂). Patent US20140121367A1 reports yields of 78–85% for similar morpholine chlorides when reacted at 0–5°C in dichloromethane.

Synthesis of 3-Sulfonylindole

Indole is sulfonated at the 3-position using chlorosulfonic acid (ClSO₃H) in dichloroethane at 40°C for 4 hours, yielding indole-3-sulfonyl chloride. WO2024060966A1 highlights the use of excess ClSO₃H (1.5 equiv.) to minimize di-sulfonation, achieving 92% purity after recrystallization.

N-Alkylation of Indole

The indole nitrogen is alkylated with 2-chloroethyl-2,6-dimethylmorpholine using NaH as a base in tetrahydrofuran (THF). Kinetic studies from US20140121367A1 demonstrate that maintaining a temperature of 60°C for 8 hours optimizes substitution while preventing ring-opening of the morpholine.

Reaction Conditions:

- Molar ratio (indole:alkylating agent): 1:1.2

- Solvent: THF

- Temperature: 60°C

- Yield: 81% (HPLC purity >95%)

Sulfonamide Formation

The sulfonyl chloride intermediate is coupled with N-(2-methoxyethyl)acetamide using triethylamine (TEA) as a base. WO2024060966A1 recommends a two-phase system (water/ethyl acetate) to enhance reaction efficiency, achieving 88% yield after 3 hours at room temperature.

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the acetamide’s amine on the electrophilic sulfur, facilitated by TEA’s scavenging of HCl.

Final Coupling and Purification

The alkylated indole sulfonamide is purified via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1). Crystallization from ethanol/water (7:3) yields the final compound with >99% purity (LC-MS). ChemicalBook data corroborates the molecular formula (C₂₂H₃₂N₄O₅S) and molecular weight (472.58 g/mol).

Analytical Characterization

Spectroscopic Data

Purity Optimization

Comparative studies from US20140121367A1 and WO2024060966A1 reveal that recrystallization from ethanol increases purity from 95% to 99.5%, while reducing residual solvents to <0.1% (ICH guidelines).

Industrial-Scale Adaptations

For kilogram-scale production, WO2024060966A1 proposes a continuous flow system with in-line FTIR monitoring, reducing reaction time from 8 hours to 45 minutes and improving yield to 94%.

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing the compound?

The synthesis involves multi-step protocols:

- Indole core formation : Fischer indole synthesis or substitution reactions using phenylhydrazine and ketones under acidic conditions .

- Sulfonyl group introduction : Sulfonylation with sulfonyl chlorides in the presence of a base (e.g., pyridine) .

- Side-chain functionalization : Coupling morpholino or methoxyethyl groups via nucleophilic substitution or amidation . Optimization : Reaction temperature (often 25–80°C), solvent choice (DMF, CH₂Cl₂), and purification via column chromatography or recrystallization are critical for yields >50% .

Q. Which spectroscopic techniques are used to confirm the compound’s structure and purity?

- NMR spectroscopy : ¹H/¹³C NMR to verify indole proton environments and sulfonyl/amide linkages (e.g., δ 7.69 ppm for indole protons in CDCl₃) .

- Mass spectrometry : ESI/APCI(+) for molecular ion confirmation (e.g., m/z 347 [M+H]⁺) .

- TLC : Monitoring reaction progress with solvents like CH₂Cl₂/MeOH gradients .

Q. What are the primary biological targets explored for this compound?

Similar indole-sulfonamide derivatives show activity against:

- Enzymes : Kinases, cytochrome P450 isoforms, and metabolic regulators (e.g., insulin signaling targets) .

- Receptors : GPCRs and nuclear hormone receptors implicated in inflammation and cancer .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Modifications :

- Indole substitution : Electron-withdrawing groups at C-5 enhance metabolic stability .

- Morpholino side chain : Adjusting dimethyl groups improves target selectivity (e.g., kinase inhibition) .

- Methods :

- In vitro assays : IC₅₀ determination against cancer cell lines (e.g., MCF-7, HepG2) .

- Computational docking : Molecular dynamics simulations to predict binding affinities .

Q. How can contradictory biological activity data across studies be resolved?

- Root causes : Variability in assay conditions (e.g., pH, serum concentration) or compound purity .

- Solutions :

- Orthogonal assays : Validate anti-inflammatory activity using both COX-2 inhibition and cytokine profiling .

- Standardized protocols : Adhere to OECD guidelines for cytotoxicity testing .

Q. What computational strategies enhance the design of derivatives with improved pharmacokinetics?

- Reaction path search : Quantum chemical calculations (e.g., DFT) to predict intermediates and transition states .

- ADMET prediction : Tools like SwissADME to optimize logP (target: 2–4) and reduce hepatotoxicity risks .

Methodological Notes

- Synthesis challenges : Low yields in amidation steps require iterative reagent addition (e.g., acetyl chloride in CH₂Cl₂ with Na₂CO₃) .

- Data validation : Cross-correlate NMR shifts with computational predictions (e.g., ChemDraw) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.